molecular formula C11H10BrI2NO2 B14607282 N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide CAS No. 58085-66-8

N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide

Cat. No.: B14607282
CAS No.: 58085-66-8
M. Wt: 521.91 g/mol
InChI Key: KMLFRXQQJPCFHA-UHFFFAOYSA-N
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Description

N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is an organic compound with the molecular formula C10H9BrI2NO2. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with an acetamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide typically involves multiple steps:

    Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce bromine and iodine atoms at specific positions.

    Acetylation: The brominated and iodinated phenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the reaction of the acetylated compound with an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The acetamide group can also participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-[2-(bromomethyl)-4-iodophenyl]acetamide
  • N-Acetyl-N-[2-(bromomethyl)-4,6-dichlorophenyl]acetamide
  • N-Acetyl-N-[2-(bromomethyl)-4,6-difluorophenyl]acetamide

Uniqueness

N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These halogens can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

58085-66-8

Molecular Formula

C11H10BrI2NO2

Molecular Weight

521.91 g/mol

IUPAC Name

N-acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide

InChI

InChI=1S/C11H10BrI2NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3

InChI Key

KMLFRXQQJPCFHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1I)I)CBr)C(=O)C

Origin of Product

United States

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